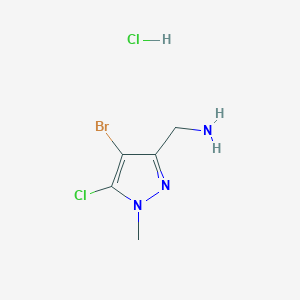
(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the pyrazole ring, along with a methanamine group and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
-
Halogenation: : The introduction of bromine and chlorine atoms into the pyrazole ring can be accomplished through halogenation reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using chlorine gas or N-chlorosuccinimide (NCS).
-
Methylation: : The methyl group can be introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
-
Amination: : The methanamine group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
-
Formation of Hydrochloride Salt: : Finally, the hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions. For example, the bromine or chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the substituents on the pyrazole ring.
-
Coupling Reactions: : It can be involved in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the halogenated positions serve as reactive sites for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated pyrazole derivative, while oxidation might produce a pyrazole N-oxide.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its halogenated positions make it a versatile intermediate for various substitution and coupling reactions.
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, among others.
Industry
In the industrial sector, this compound might be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the methanamine group could influence its binding affinity and specificity towards these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
- (4-Chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
- (4-Bromo-5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
Uniqueness
The uniqueness of (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride lies in its specific substitution pattern on the pyrazole ring. The combination of bromine, chlorine, and a methyl group provides distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of novel derivatives with potentially unique properties and applications.
Properties
IUPAC Name |
(4-bromo-5-chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrClN3.ClH/c1-10-5(7)4(6)3(2-8)9-10;/h2,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKRUMYWBHRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CN)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2815111.png)
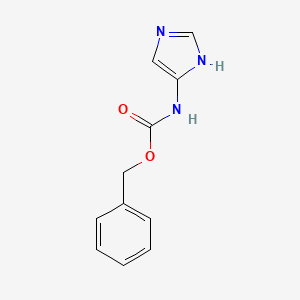
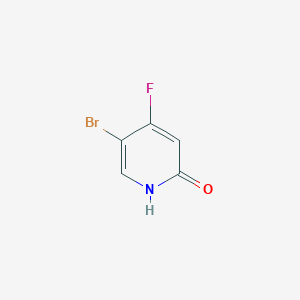

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2815115.png)
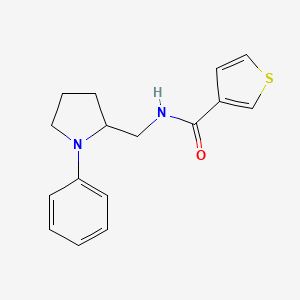
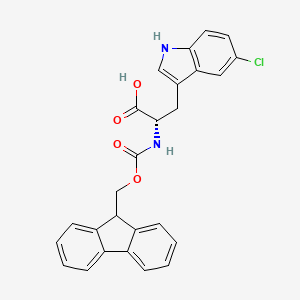


![exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl](/img/structure/B2815128.png)
![N-[(1R)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2815130.png)
![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide](/img/structure/B2815132.png)
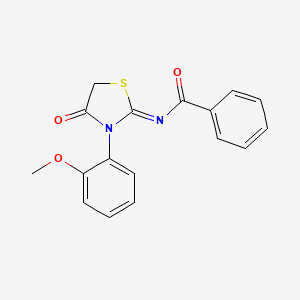
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2815134.png)
